molecular formula C16H21N3O5S B1666016 Ampicilloic Acid CAS No. 32746-94-4

Ampicilloic Acid

Cat. No.: B1666016
CAS No.: 32746-94-4
M. Wt: 367.4 g/mol
InChI Key: KDAWOPKDXRJNHV-MPPDQPJWSA-N
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Description

Ampicilloic Acid is a derivative of Ampicillin, a widely used antibiotic belonging to the aminopenicillin class of the penicillin family. This compound is formed through the hydrolysis of the beta-lactam ring of Ampicillin, resulting in the opening of the ring and the formation of this compound . It is an important intermediate in the degradation pathway of Ampicillin and is often studied in the context of antibiotic resistance and environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ampicilloic Acid can be synthesized through the hydrolysis of Ampicillin. This process involves the cleavage of the beta-lactam ring in the presence of water, leading to the formation of this compound. The reaction can be catalyzed by beta-lactamase enzymes or can occur under acidic or basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the controlled hydrolysis of Ampicillin using specific enzymes or chemical reagents. The reaction conditions, such as pH, temperature, and the presence of catalysts, are optimized to maximize the yield of this compound while minimizing the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

Ampicilloic Acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to its parent compound, Ampicillin, under specific conditions.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Ampicilloic Acid has several scientific research applications:

Mechanism of Action

Ampicilloic Acid exerts its effects primarily through its role as a degradation product of Ampicillin. The hydrolysis of the beta-lactam ring in Ampicillin leads to the formation of this compound, which can then undergo further reactions. The molecular targets and pathways involved include the beta-lactamase enzymes that catalyze the hydrolysis reaction and the subsequent metabolic pathways that process the degradation products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ampicilloic Acid is unique in its specific formation from Ampicillin and its role in the study of antibiotic degradation and resistance. Unlike other similar compounds, it is specifically associated with the degradation pathway of Ampicillin and has distinct chemical properties and reactions .

Properties

IUPAC Name

(2R,4S)-2-[(R)-[[(2R)-2-amino-2-phenylacetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-16(2)11(15(23)24)19-13(25-16)10(14(21)22)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,13,19H,17H2,1-2H3,(H,18,20)(H,21,22)(H,23,24)/t9-,10+,11+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAWOPKDXRJNHV-MPPDQPJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=CC=C2)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186417
Record name Ampicilloic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32746-94-4
Record name Ampicilloic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032746944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ampicilloic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMPICILLOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9384342O2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of ampicilloic acid relate to its potential for use in affinity chromatography?

A: this compound, possessing a structure analogous to Ampicillin, exhibits a strong affinity for penicillinase. This characteristic renders it valuable in affinity chromatography for penicillinase purification. Research has shown that a matrix incorporating this compound demonstrated substantial adsorption (86.7%), elution (95%), and overall recovery (82.4%) of penicillinase [, ]. The structure of both the side chain and the penicilloic acid moiety contribute significantly to these affinity interactions.

Q2: What analytical methods are commonly employed to detect and quantify this compound in various matrices?

A: Several analytical techniques are utilized for the detection and quantification of this compound. One prominent method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) []. This technique offers high sensitivity and selectivity for analyzing this compound in complex matrices such as milk products. Another approach utilizes High-Performance Liquid Chromatography with Diode Array-Fluorescence (HPLC-DAD-FLD) detection [, ]. This method enables simultaneous determination of multiple antibiotics and their metabolites, including this compound, in fish and mussel samples.

Q3: Can you elaborate on the formation and identification of this compound as an impurity in Ampicillin Sodium?

A: During stability studies of Ampicillin Sodium, a significant impurity emerged, reaching levels up to 0.9%, particularly during gradient reverse-phase High-Performance Liquid Chromatography (HPLC) analysis []. This impurity, identified as this compound, was characterized using LC-MS, 1H NMR, LC/MS/MS, and elemental analysis. This finding underscores the importance of monitoring for this compound during Ampicillin stability assessments.

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